molecular formula C40H44Br4O4 B1149787 2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene CAS No. 181640-72-2

2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene

Cat. No.: B1149787
CAS No.: 181640-72-2
M. Wt: 908.4
InChI Key:
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Description

5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene is a derivative of calix4arene, a macrocyclic compound known for its ability to form host-guest complexes. This compound is characterized by the presence of four bromine atoms and four propoxy groups attached to the calix4arene framework, making it a versatile molecule in supramolecular chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,11,17,23-tetrabromo-25,26,27,28-tetrapropoxycalix4arene typically involves the bromination of 25,26,27,28-tetrapropoxycalix4arene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-functionalized calix4arenes, which have applications in catalysis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix4arene is unique due to its specific combination of bromine and propoxy groups, which confer distinct electronic and steric properties. These properties enhance its ability to participate in host-guest chemistry and make it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44Br4O4/c1-5-21-45-37-25-13-9-14-26(37)34(42)28-16-11-18-30(39(28)47-23-7-3)36(44)32-20-12-19-31(40(32)48-24-8-4)35(43)29-17-10-15-27(33(25)41)38(29)46-22-6-2/h9-20,33-36H,5-8,21-24H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXPOMDZVSWRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C2C=CC=C1C(C3=C(C(=CC=C3)C(C4=CC=CC(=C4OCCC)C(C5=CC=CC(=C5OCCC)C2Br)Br)Br)OCCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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